Barbituric acid, 5-(3-oxobutyl)-1-phenyl-

Description

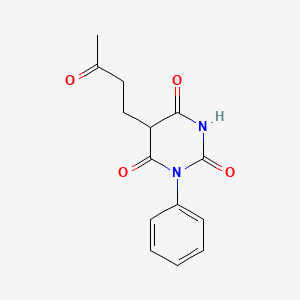

Barbituric acid derivatives are a class of heterocyclic compounds with diverse pharmacological and industrial applications. The compound 5-(3-oxobutyl)-1-phenylbarbituric acid features a barbituric acid core (pyrimidine-2,4,6-trione) substituted at the 5-position with a 3-oxobutyl group (a four-carbon chain terminating in a ketone) and at the 1-position with a phenyl group. This structural arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

CAS No. |

20942-22-7 |

|---|---|

Molecular Formula |

C14H14N2O4 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

5-(3-oxobutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H14N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,18,20) |

InChI Key |

WTMIEMJOWOUDNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-oxobutyl)-1-phenylbarbituric acid typically involves the condensation of 1-phenylbarbituric acid with an appropriate 3-oxobutyl precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acetic anhydride, sodium hydroxide, and hydrochloric acid.

Industrial Production Methods: Industrial production of 5-(3-oxobutyl)-1-phenylbarbituric acid may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Oxobutyl)-1-phenylbarbituric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5-(3-oxobutyl)-1-phenylbarbituric acid is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a model compound for understanding the interactions of barbiturates with biological targets.

Medicine: While not commonly used as a drug itself, 5-(3-oxobutyl)-1-phenylbarbituric acid can be used in medicinal chemistry research to develop new barbiturate derivatives with improved pharmacological properties.

Industry: In industry, the compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-oxobutyl)-1-phenylbarbituric acid involves its interaction with central nervous system receptors, similar to other barbiturates. It likely acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative or anesthetic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Barbituric Acid Derivatives

Substitution at the 5-Position

5-Aryl-Substituted Derivatives

- 5-Phenylbarbituric Acid: Lacking the 3-oxobutyl chain, this derivative exhibits simpler electronic properties.

- 5-(4-Formylphenyl)barbituric Acid : The formyl group enables conjugation with electron-withdrawing substituents (e.g., nitro groups) via condensation reactions, forming extended π-systems. This contrasts with the 3-oxobutyl group, which lacks such reactivity but may stabilize tautomeric forms .

5-Heterocyclic-Substituted Derivatives

- 5-(Pyrazol-4-ylmethylene)barbituric Acids : Derivatives like 7c (5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)barbituric acid) show potent inhibition of human mPGES-1 (IC₅₀ = 41–36 nM). The pyrazole ring enhances hydrophobic interactions in enzyme binding pockets, while the 3-oxobutyl group in our target compound may offer different hydrogen-bonding capabilities .

- 5-(Isoindolin-1-one)-Fused Derivatives: Compounds such as 5c (5-(2-(4-chlorophenyl)-3-oxoisoindolin-1-yl)barbituric acid) exhibit urease inhibitory activity. The fused isoindolinone ring introduces rigidity, contrasting with the flexible 3-oxobutyl chain .

5-Alkyl-Substituted Derivatives

- 5-Ethyl-5-(1-methylbutyl)barbituric Acid (Secobarbital): This clinically used sedative undergoes hepatic metabolism to dihydroxypropyl and hydroxylated derivatives.

- 5-Allyl-5-(1-methylbutyl)barbituric Acid: Known for inducing tonic seizures in mice, this derivative highlights how alkyl chain branching affects CNS activity. The linear 3-oxobutyl group may reduce convulsant effects due to reduced steric hindrance .

Substitution at the 1-Position

- 1-Methylbarbiturates: Derivatives like 7c (1-methyl substituted) show improved water solubility compared to 1-phenyl analogs.

- 1,3-Dimethylbarbiturates : These derivatives (e.g., 1,3-dimethyl-5-(2-thenylidene)barbituric acid) exhibit altered tautomerism and UV/Vis absorption profiles. The 1-phenyl substitution disrupts symmetry, influencing electronic transitions .

Physicochemical Properties

Biological Activity

Barbituric acid derivatives, including 5-(3-oxobutyl)-1-phenyl-, have garnered attention for their potential biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

Barbituric acid, 5-(3-oxobutyl)-1-phenyl-, is a pyrimidine derivative characterized by the presence of a phenyl group and a 3-oxobutyl substituent. The synthesis of this compound typically involves the reaction of barbituric acid with various alkylating agents, leading to the formation of monoalkyl derivatives. For instance, one study reported the successful synthesis of related compounds using FeCl3 as a catalyst in an aqueous medium, achieving yields up to 92% under optimized conditions .

Antimicrobial Activity

Research indicates that certain barbituric acid derivatives exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, demonstrating varying degrees of inhibition. The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Anticancer Activity

Several studies have investigated the anticancer potential of barbituric acid derivatives. A notable finding is that these compounds can induce apoptosis in cancer cells through mechanisms such as the modulation of histone deacetylase (HDAC) activity . The antiproliferative effects were observed in vitro on different cancer cell lines, suggesting potential for further development as chemotherapeutics.

Case Studies and Research Findings

- In Vitro Studies on Anticancer Activity :

- Antimicrobial Efficacy :

- Mechanistic Insights :

Data Table: Biological Activity Overview

| Activity Type | Compound | Target Organism/Cell Line | IC50/MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Antimicrobial | Barbituric Acid Derivative A | Staphylococcus aureus | < 50 | Significant inhibition observed |

| Antimicrobial | Barbituric Acid Derivative B | Escherichia coli | < 50 | Effective against Gram-negative bacteria |

| Anticancer | Barbituric Acid Derivative C | Human breast cancer cells | 20 | Induces apoptosis via HDAC inhibition |

| Anticancer | Barbituric Acid Derivative D | Human colon cancer cells | 15 | Selective toxicity towards cancerous cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.